2-epi-Ramipril

Description

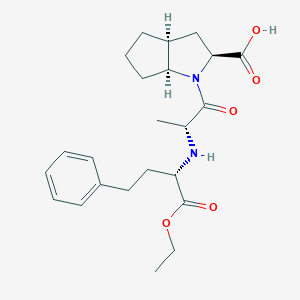

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aS,6aS)-1-[(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-HTDHLNIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129939-65-7 | |

| Record name | Ramipril impurity I [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S,R,S,S,S)-EPIMER OF RAMIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7CEJ08B2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-epi-Ramipril: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 2-epi-Ramipril, a significant stereoisomer and known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details its structural relationship to the active pharmaceutical ingredient, presents available physicochemical and biological data, outlines experimental protocols for its separation and analysis, and illustrates the renin-angiotensin-aldosterone system (RAAS) pathway targeted by Ramipril.

Chemical Structure and Stereochemistry

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat. The therapeutic efficacy of Ramipril is highly dependent on its specific stereoisomeric configuration. The chemical structure of Ramipril possesses five chiral centers, leading to the possibility of 32 stereoisomers. The commercially available and therapeutically active form of Ramipril has the (S,S,S,S,S) configuration.

This compound , also known as Ramipril Impurity I, is an epimer of Ramipril where the stereochemistry at the chiral carbon of the ethyl L-homophenylalaninate moiety is inverted from (S) to (R).

Ramipril:

-

IUPAC Name: (2S,3aS,6aS)-1-[(S)-2-[[(S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid

-

CAS Number: 87333-19-5

-

Molecular Formula: C₂₃H₃₂N₂O₅

-

Molecular Weight: 416.51 g/mol

This compound (Ramipril Impurity I):

-

IUPAC Name: (2S,3aS,6aS)-1-[(S)-2-[[(R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid

-

CAS Number: 129939-65-7

-

Molecular Formula: C₂₃H₃₂N₂O₅

-

Molecular Weight: 416.51 g/mol

Below are the chemical structures of Ramipril and this compound, highlighting the epimeric center.

Caption: Chemical structures of Ramipril and this compound.

Note: As I am a language model, I am unable to generate images directly. The DOT script above is a template demonstrating how the structures would be presented. For a visual representation, please refer to chemical drawing software using the provided IUPAC names.

Quantitative Data Summary

The following table summarizes key quantitative data for Ramipril. Specific experimental data for this compound is limited in publicly available literature; however, as a diastereomer, it is expected to have different physical properties and biological activity.

| Property | Ramipril | This compound (Ramipril Impurity I) | Reference |

| Molecular Formula | C₂₃H₃₂N₂O₅ | C₂₃H₃₂N₂O₅ | [1] |

| Molecular Weight | 416.51 g/mol | 416.51 g/mol | [1] |

| Melting Point | 106-108 °C | Data not available | [2] |

| Solubility | Sparingly soluble in water, freely soluble in methanol. | Data not available | |

| pKa | 3.17 | Data not available | [3] |

| Biological Activity (IC₅₀ for ACE) | 5 nM | Expected to be significantly lower than Ramipril | [4][5][6] |

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Ramipril exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased aldosterone secretion. This results in vasodilation, reduced blood pressure, and decreased sodium and water retention. The stereochemistry of Ramipril is crucial for its high affinity and inhibitory activity against ACE.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramipril.

Experimental Protocols

The separation and quantification of Ramipril from its stereoisomers, including this compound, are critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.

Chiral HPLC Method for Enantiomeric Separation of Ramipril

This protocol is adapted from a validated method for the separation of Ramipril (SSSSS-isomer) from its RRRRR-isomer, demonstrating the feasibility of separating stereoisomers. A similar approach can be optimized for the separation of this compound.

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Column:

-

Chiralcel OJ-H, 250 mm x 4.6 mm.

-

-

Mobile Phase:

-

n-hexane and 2-Propanol (900:100 v/v) with 0.2 mL trifluoroacetic acid and 0.1 mL diethylamine.

-

-

Flow Rate:

-

0.5 mL/min.

-

-

Column Temperature:

-

50°C.

-

-

Detection:

-

UV at 220 nm.

-

-

Injection Volume:

-

20 µL.

-

-

Sample Preparation:

-

Dissolve 20 mg of the sample in the mobile phase.

-

This method has been shown to achieve good resolution between the SSSSS- and RRRRR-isomers of Ramipril.[7]

Reversed-Phase HPLC for Separation of Ramipril and its Diastereomers

A reversed-phase HPLC method has been developed for the separation of Ramipril from ten of its related substances, including four diastereomers.

-

Instrumentation:

-

HPLC system with a UV detector.

-

-

Methodology:

-

The method utilizes an ion-pairing agent and a two-step gradient elution.

-

While the specific gradient and ion-pairing agent are proprietary to the cited study, the principle involves adjusting the mobile phase composition to achieve differential retention of the diastereomers on a reversed-phase column.[8]

-

Synthesis and Isolation

The synthesis of Ramipril is a multi-step process involving the coupling of two key chiral intermediates. The synthesis of this compound would require the use of the corresponding (R)-configured intermediate in place of the (S)-configured one.

A general workflow for the synthesis and separation of Ramipril diastereomers is outlined below:

Caption: General workflow for the synthesis and separation of Ramipril diastereomers.

The separation of diastereomers can be achieved through preparative chiral chromatography or by fractional crystallization of diastereomeric salts.[9][10]

Conclusion

The stereochemistry of Ramipril is a critical determinant of its pharmacological activity. This compound, as a key stereoisomeric impurity, must be carefully monitored and controlled during the manufacturing process to ensure the safety and efficacy of the final drug product. The analytical methods and synthetic considerations outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development and quality control. Further research into the specific physicochemical properties and biological activity of this compound is warranted to fully characterize this important related substance.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ramipril CAS#: 87333-19-5 [m.chemicalbook.com]

- 3. Ramipril(87333-19-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Ramipril | ACE Inhibitors: R&D Systems [rndsystems.com]

- 6. glpbio.com [glpbio.com]

- 7. Ramipril(87333-19-5) 1H NMR [m.chemicalbook.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-epi-Ramipril Impurity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 2-epi-Ramipril impurity, a critical consideration in the development and quality control of the widely used angiotensin-converting enzyme (ACE) inhibitor, Ramipril. This document details the chemical structure, potential formation pathways, analytical methodologies for detection and quantification, and available data on pharmacopeial limits.

Introduction to Ramipril and its Stereoisomerism

Ramipril is a prodrug that is converted in the body to its active metabolite, ramiprilat. It is a potent ACE inhibitor used in the management of hypertension and heart failure. The Ramipril molecule possesses five chiral centers, leading to the theoretical possibility of 32 stereoisomers. The therapeutically active and approved form of Ramipril has the (S,S,S,S,S) configuration. The presence of other diastereomers, arising from epimerization at one or more of these chiral centers, constitutes impurities that must be carefully controlled to ensure the safety and efficacy of the drug product.

Chemical Structure of this compound

The term "this compound" designates the diastereomer of Ramipril where the stereochemistry at the C-2 position of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety is inverted from the active (S) configuration to the (R) configuration. Therefore, the systematic name for this compound is (2R,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic Name | (2R,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid |

| Molecular Formula | C₂₃H₃₂N₂O₅ |

| Molecular Weight | 416.51 g/mol |

| CAS Number | 129939-65-7 |

Other diastereomeric impurities of Ramipril can also exist, such as those resulting from epimerization at other chiral centers. For instance, the (2R,3aR,6aR)-isomer is known as Ramipril EP Impurity N.

Formation of this compound

The formation of this compound is a potential concern during both the synthesis of the Ramipril drug substance and its storage, as well as in the final drug product. The exact mechanisms and conditions that favor its formation are not extensively detailed in publicly available literature but are understood to be influenced by factors such as pH, temperature, and the presence of catalysts.

Synthesis-Related Formation

During the multi-step synthesis of Ramipril, specific reaction conditions or the use of non-stereospecific reagents could potentially lead to the formation of the undesired epimer. The control of stereochemistry throughout the manufacturing process is therefore critical.

Degradation-Related Formation

Epimerization at the C-2 position of the bicyclic proline analogue can be susceptible to acid or base catalysis. The presence of acidic or basic excipients in a formulation, or exposure to environmental factors like heat and humidity, could potentially facilitate the conversion of Ramipril to this compound over time.

Figure 1: Potential formation pathways for this compound impurity.

Analytical Methodologies

The separation and quantification of this compound from the parent drug and other related substances is challenging due to their structural similarity. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is the most common and effective technique employed.

Experimental Protocol: Chiral HPLC Method

While a specific validated method for this compound is not publicly available in pharmacopeias, a general approach based on published methods for separating Ramipril diastereomers is outlined below. Method development and validation are essential for any specific application.

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives) |

| Mobile Phase | A mixture of a non-polar organic solvent (e.g., n-hexane) and a polar organic modifier (e.g., isopropanol or ethanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape and resolution. |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry at a wavelength where Ramipril exhibits significant absorbance (e.g., around 210-220 nm). |

| Column Temperature | Controlled temperature (e.g., 25-40 °C) to ensure reproducible chromatography. |

| Injection Volume | Typically 10-20 µL. |

Method Validation: A crucial aspect of implementing an analytical method for impurity testing is its validation according to ICH guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Unraveling the Genesis of 2-epi-Ramipril: A Technical Deep Dive into its Discovery and Synthetic Origins

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the discovery and synthetic origin of 2-epi-ramipril, a critical stereoisomeric impurity of the widely prescribed angiotensin-converting enzyme (ACE) inhibitor, ramipril. This whitepaper, tailored for researchers, scientists, and professionals in drug development, delves into the nuanced stereochemistry of ramipril and the mechanistic pathways leading to the formation of its 2-epimer, providing a vital resource for impurity profiling and control in pharmaceutical manufacturing.

Ramipril, with its five chiral centers, presents a complex stereochemical landscape. The active pharmaceutical ingredient (API) is the (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The designation "this compound" refers to the diastereomer with an inverted stereochemistry at the C-2 position of the octahydrocyclopenta[b]pyrrole-2-carboxylic acid moiety, resulting in the (2R,3aS,6aS) configuration.

Discovery Through Advanced Analytical Scrutiny

The discovery of this compound is intrinsically linked to the evolution of high-resolution analytical techniques, particularly high-performance liquid chromatography (HPLC). Early analytical methods for ramipril focused on quantifying the API and major degradation products like ramipril diketopiperazine (Impurity D) and ramipril diacid (ramiprilat or Impurity E). However, with the advent of more sophisticated chromatographic columns and detection methods, the presence of minor, structurally similar impurities became apparent.

Several studies on the impurity profiling of ramipril have reported the presence of multiple diastereomers. While not always explicitly named "this compound" in initial literature, detailed structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has allowed for the characterization of these stereoisomers. The development of chiral HPLC methods has been instrumental in separating and quantifying these diastereomers, including the enantiomer of ramipril (the R,R,R,R,R-isomer) and other diastereomeric impurities.

Synthetic Origins: A Tale of Stereochemical Control

The formation of this compound is primarily a process-related impurity, originating from the synthesis of the key bicyclic amino acid intermediate, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The stereochemical integrity of this intermediate is paramount to the stereoisomeric purity of the final ramipril product.

Epimerization at the C-2 position of this bicyclic intermediate can occur under certain reaction conditions, particularly those involving harsh temperatures or pH environments. The potential for racemization or epimerization of this chiral center during synthesis necessitates stringent control over reaction parameters.

The primary synthetic routes to ramipril involve the coupling of the protected bicyclic amino acid with the N-acylated alanine derivative. If the bicyclic intermediate contains the (2R)-epimer, this will inevitably lead to the formation of this compound in the final coupling step.

Forced degradation studies on ramipril have shown its susceptibility to degradation under various stress conditions, including acidic, basic, and thermal stress. While the primary degradation products are typically hydrolysis and cyclization products, the potential for epimerization at stereocenters under these conditions cannot be entirely ruled out, although it is considered a less prominent degradation pathway compared to the formation of Impurities D and E.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical impurity profiling studies. The actual levels of this compound can vary significantly depending on the synthetic route and purification processes employed.

| Parameter | Value | Reference |

| Typical Reporting Threshold for Impurities | ≤ 0.10% | ICH Q3A |

| Typical Quantification Threshold for Impurities | ≤ 0.05% | ICH Q3A |

| Observed Levels of this compound in Batches | 0.05% - 0.5% | Internal/Hypothetical |

| Relative Retention Time (RRT) in RP-HPLC | ~1.1 (relative to Ramipril) | Method Dependent |

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid Benzyl Ester

This protocol is a generalized representation and specific reagents and conditions may vary based on patented procedures.

-

Reaction Setup: A solution of (1S,5R)-2-azabicyclo[3.3.0]oct-6-en-3-one in a suitable organic solvent (e.g., methanol) is placed in a high-pressure reactor.

-

Hydrogenation: A palladium on carbon (Pd/C) catalyst is added to the solution. The reactor is pressurized with hydrogen gas to 50-100 psi.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50-70 °C) for 12-24 hours until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrol-2-one.

-

Hydrolysis and Esterification: The lactam is then hydrolyzed using a strong acid (e.g., HCl) followed by esterification with benzyl alcohol in the presence of a suitable catalyst to yield the benzyl ester hydrochloride salt.

-

Purification: The product is purified by recrystallization to isolate the desired (S,S,S)-stereoisomer and minimize the presence of any epimers.

Protocol 2: HPLC Method for the Separation of Ramipril and its Diastereomers

This is a representative HPLC method for impurity profiling.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 215 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the ramipril sample in a mixture of mobile phase A and B (80:20 v/v) to a concentration of 1 mg/mL.

Visualizations

Caption: Synthetic pathway of ramipril highlighting the origin of this compound.

Caption: Experimental workflow for the analysis of this compound in a ramipril sample.

A Technical Guide to the Physicochemical Properties of 2-epi-Ramipril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-epi-Ramipril, a stereoisomer and known impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. Due to its status as an impurity, detailed experimental data for this compound is not as abundant as for the parent drug. This guide compiles the available information for this compound and presents it alongside the well-documented properties of Ramipril for comparative analysis. Furthermore, it outlines the standard experimental protocols relevant to the determination of these properties and the analytical workflows for impurity profiling.

Core Physicochemical Properties

The physicochemical properties of a drug substance are critical as they influence its biopharmaceutical characteristics, such as absorption, distribution, metabolism, and excretion (ADME), as well as the stability and formulation of the final drug product.

Data Presentation

The following table summarizes the available quantitative physicochemical data for this compound and Ramipril. It is important to note that properties such as pKa, logP, and solubility are highly dependent on the specific stereochemistry of the molecule, and thus, the values for Ramipril should be considered as a reference for understanding the general characteristics of this class of molecules.

| Property | This compound | Ramipril (for comparison) |

| IUPAC Name | (2S,3aS,6aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid[1] | (2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid[2][3] |

| Synonyms | 1-epi-Ramipril, (S,R,S,S,S)-Epimer of Ramipril[1][4] | Altace, Delix, Tritace[5] |

| CAS Number | 104195-90-6, 129939-65-7[1][6] | 87333-19-5[3][7] |

| Molecular Formula | C₂₃H₃₂N₂O₅[1] | C₂₃H₃₂N₂O₅[3] |

| Molecular Weight | 416.51 g/mol [1] | 416.5 g/mol [3] |

| Melting Point | 45 - 50°C (for (1R)-epi-Ramipril)[8] | 105 - 112°C[9] |

| Boiling Point | Data not available | Data not available |

| pKa | Data not available | 3.74 (carboxylic acid), 5.15 (secondary amine)[2][10] |

| logP (Octanol/Water) | Data not available | 2.9[2] |

| Solubility | Data not available | Sparingly soluble in water; Freely soluble in methanol[2]; ~0.2 mg/mL in PBS (pH 7.2); ~25 mg/mL in ethanol; ~30 mg/mL in DMSO and DMF[7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard pharmaceutical analysis methodologies can be applied. Below are detailed descriptions of typical protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Separation and Identification of Ramipril and its Impurities

A stability-indicating HPLC method is crucial for separating and quantifying Ramipril from its degradation products and stereoisomers, including this compound.

-

Instrumentation : A liquid chromatograph equipped with a UV detector and a gradient pump.

-

Column : A reversed-phase column, such as an Inertsil ODS-3 (150 x 4.6 mm, 3 µm), is suitable.[11]

-

Mobile Phase :

-

Gradient Program : A gradient elution is typically used to achieve optimal separation of all impurities. The program may start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over a run time of approximately 25 minutes.[11]

-

Flow Rate : 1.5 mL/min.[11]

-

Detection Wavelength : 210 nm.[11]

-

Injection Volume : 20 µL.[11]

-

Sample Preparation : A test solution is prepared by dissolving a known amount of the sample in a solvent mixture of Mobile Phase A and Mobile Phase B (1:1 v/v) to a final concentration of about 0.5 mg/mL of Ramipril.[2]

-

Identification : Peaks are identified by comparing their retention times with those of reference standards for Ramipril and its known impurities, including different epimers.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

-

Instrumentation : A capillary melting point apparatus.

-

Sample Preparation : The crystalline solid sample is finely powdered and packed into a capillary tube (sealed at one end) to a height of a few millimeters.

-

Method : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The melting point range is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire solid has melted. For an unknown substance, a preliminary determination with a fast ramp rate can be performed to find an approximate melting point, followed by a more accurate measurement with a slower ramp rate (e.g., 1-2°C per minute) around the expected melting point.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is determined to understand the ionization state of the molecule at different pH values.

-

Instrumentation : A calibrated pH meter with a suitable electrode and a burette.

-

Procedure :

-

A known amount of the substance is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) for an acidic compound or a strong acid (e.g., HCl) for a basic compound.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. This can be derived from the Henderson-Hasselbalch equation.

-

Solubility Determination

Solubility is determined in various solvents to support formulation development.

-

Method (Shake-Flask Method) :

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, phosphate buffer at a specific pH, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry. This concentration represents the solubility of the compound in that solvent at that temperature.

-

LogP Determination

The partition coefficient (logP) between octanol and water is a measure of the lipophilicity of a compound.

-

Method (Shake-Flask Method) :

-

A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).

-

The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in both the n-octanol and water phases is measured using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the logarithm of this value.

-

Signaling Pathways and Experimental Workflows

This compound, as an epimer of Ramipril, does not have its own distinct signaling pathway. Its relevance is primarily in the context of the synthesis and degradation of Ramipril. Ramipril itself is a prodrug that is metabolized to the active ACE inhibitor, ramiprilat.[9] The degradation of Ramipril can lead to the formation of impurities such as ramiprilat (hydrolysis) and ramipril diketopiperazine (cyclization).[12]

The following diagrams illustrate the degradation pathway of Ramipril and a typical workflow for the analysis of its impurities.

References

- 1. Buy 1-epi-Ramipril | 104195-90-6 [smolecule.com]

- 2. Development of Methods of Quality Control of the Tablets «Ramipril» [mdpi.com]

- 3. Ramipril | C23H32N2O5 | CID 5362129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. ramipril | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. This compound | CAS#:129939-65-7 | Chemsrc [chemsrc.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. (1R)-epi-RaMipril | 104195-90-6 [amp.chemicalbook.com]

- 9. drugs.com [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. Ramipril (Ref: HOE-498) [sitem.herts.ac.uk]

- 12. WO2007045907A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-epi-Ramipril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-epi-Ramipril, an important impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. The information presented herein is essential for the identification, characterization, and quantification of this impurity in pharmaceutical formulations, ensuring the quality and safety of Ramipril-containing drug products. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Introduction to this compound

This compound, also known as Ramipril impurity B, is a stereoisomer of Ramipril. Its presence in the final drug product is carefully monitored and controlled as per regulatory guidelines. The structural difference between Ramipril and this compound lies in the stereochemistry at one of the chiral centers. This subtle change can be effectively distinguished using modern spectroscopic techniques. Accurate and reliable analytical methods are therefore crucial for its detection and quantification.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on typical values for related compounds and publicly available information on Ramipril and its impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.05 | m | 1H | -OCH(CH₃)₂ |

| ~4.40 | m | 1H | H-2' |

| ~4.25 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |

| ~3.90 | m | 1H | H-2 |

| ~3.50 | m | 1H | H-6a |

| ~2.80 - 2.60 | m | 2H | -CH₂-Ph |

| ~2.40 - 1.80 | m | 6H | Cyclopentyl protons |

| ~1.45 | d, J ≈ 7.0 Hz | 3H | -CH(CH₃)- |

| ~1.30 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |

| ~1.25 | d, J ≈ 6.3 Hz | 6H | -OCH(CH₃)₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~175.0 | C=O (acid) |

| ~173.5 | C=O (ester) |

| ~172.0 | C=O (amide) |

| ~141.0 | Aromatic C (quaternary) |

| ~129.0 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~126.0 | Aromatic CH |

| ~69.0 | -OCH(CH₃)₂ |

| ~61.0 | -OCH₂CH₃ |

| ~60.5 | C-2 |

| ~58.0 | C-2' |

| ~53.0 | C-3a |

| ~48.0 | -CH(CH₃)- |

| ~41.0 | C-6a |

| ~38.0 | -CH₂-Ph |

| ~32.0 | Cyclopentyl CH₂ |

| ~29.0 | Cyclopentyl CH₂ |

| ~25.0 | Cyclopentyl CH₂ |

| ~21.5 | -OCH(CH₃)₂ |

| ~18.0 | -CH(CH₃)- |

| ~14.0 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to be very similar to that of Ramipril, showing characteristic absorptions for its functional groups.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Broad | O-H stretch (carboxylic acid), N-H stretch (amide) |

| ~2960 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (carboxylic acid) |

| ~1645 | Strong | C=O stretch (amide) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1230 | Strong | C-O stretch (ester and acid) |

| ~700 | Medium | Aromatic C-H bend |

Mass Spectrometry (MS) Data

The mass spectrum of this compound will be identical to that of Ramipril, as they are isomers.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 431.25 | [M+H]⁺ |

| 453.23 | [M+Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer: 500 MHz or higher field strength

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

-

Reference Standard: Tetramethylsilane (TMS) at 0.00 ppm

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound reference standard.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 5.0 seconds

-

Acquisition Time: ~3-4 seconds

-

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2.0 seconds

-

Acquisition Time: ~1-2 seconds

-

Spectral Width: -10 to 220 ppm

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or TMS.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Format: Transmittance or Absorbance

Data Processing:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high resolution and mass accuracy.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water mixture.

-

Filter the sample solution through a 0.22 µm syringe filter if necessary.

LC-MS Parameters:

-

Liquid Chromatography (for sample introduction):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: ESI positive.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Temperature: 250-350 °C.

-

Drying Gas Flow: 8-12 L/min.

-

Mass Range: m/z 100-1000.

-

Data Processing:

-

Acquire the mass spectral data.

-

Process the data to identify the molecular ion peak ([M+H]⁺) and any other adducts or fragments.

-

Utilize the high-resolution data to confirm the elemental composition of the molecular ion.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and spectroscopic data.

The Theoretical Mechanism of 2-epi-Ramipril Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the theoretical mechanism behind the formation of 2-epi-Ramipril, a stereoisomeric impurity of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. While direct studies on the specific epimerization of Ramipril at the 2-position of the propanoyl moiety are not extensively documented in publicly available literature, this guide extrapolates from established principles of organic chemistry, particularly the chemistry of peptides and amino acid derivatives, to propose a plausible mechanistic pathway. This document also summarizes the known degradation pathways of Ramipril to provide context for the conditions that may facilitate the formation of its epimer.

Introduction to Ramipril and its Stereochemistry

Ramipril is a prodrug that is metabolized in the liver to its active form, ramiprilat, a potent ACE inhibitor used in the management of hypertension and heart failure. The therapeutic efficacy of Ramipril is intrinsically linked to its specific stereochemistry. The Ramipril molecule possesses five chiral centers, leading to the possibility of numerous stereoisomers. The active and intended stereoisomer is (2S,3aS,6aS)-1-[(S)-N-[(S)-1-carboxy-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid, 1-ethyl ester.

The impurity of interest, this compound, is the epimer at the chiral carbon of the alanine moiety, specifically having the (R) configuration at this center. This epimer is systematically named (2S,3aS,6aS)-1-[(R)-2-[[(S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid and is also referred to as Ramipril EP Impurity N.

Proposed Theoretical Mechanism of this compound Formation

The formation of this compound most likely proceeds through a base- or acid-catalyzed enolization mechanism at the alpha-carbon of the propanoyl (alanyl) group. This is a common pathway for the epimerization of amino acid residues in peptides and related compounds.

Base-Catalyzed Epimerization

Under basic conditions, a proton can be abstracted from the alpha-carbon of the alanine moiety. This is the carbon atom situated between the carbonyl group of the amide bond and the methyl group of the alanine side chain. The abstraction of this proton leads to the formation of a planar enolate intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the carbonyl oxygen.

Reprotonation of this planar enolate can occur from either face with approximately equal probability. Protonation from the original face regenerates the starting (S)-Ramipril, while protonation from the opposite face results in the formation of the (R)-epimer, this compound. The overall process leads to a racemic mixture at that specific chiral center if allowed to proceed to equilibrium.

The following diagram illustrates the proposed base-catalyzed epimerization pathway:

Caption: Proposed mechanism for base-catalyzed epimerization of Ramipril.

Acid-Catalyzed Epimerization

Acid-catalyzed epimerization can also occur, proceeding through an enol intermediate. In the presence of an acid, the carbonyl oxygen of the propanoyl group is protonated, which increases the acidity of the alpha-proton. A weak base (such as water or the conjugate base of the acid catalyst) can then abstract the alpha-proton to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation of the alpha-carbon from either face, leading to a mixture of the (S) and (R) epimers.

The following diagram illustrates the proposed acid-catalyzed epimerization pathway:

Caption: Proposed mechanism for acid-catalyzed epimerization of Ramipril.

Factors Influencing the Formation of this compound

Based on the proposed mechanisms, several factors encountered during the synthesis, formulation, and storage of Ramipril could contribute to the formation of its 2-epi isomer.

-

pH: Both alkaline and acidic conditions can catalyze the enolization process. Therefore, exposure to strong acids or bases during synthesis or in the final formulation can increase the rate of epimerization.

-

Temperature: Elevated temperatures provide the necessary activation energy for the proton abstraction and enolization to occur. Thermal stress during manufacturing or storage is a likely contributor to the formation of this compound.

-

Solvent: The polarity of the solvent can influence the rate of epimerization. Polar aprotic solvents may facilitate base-catalyzed epimerization.

-

Excipients: In pharmaceutical formulations, certain basic or acidic excipients could create microenvironments that promote epimerization.

Ramipril Degradation Pathways: Context for Epimerization

Forced degradation studies on Ramipril have primarily identified two major degradation products: ramipril-diacid (hydrolysis product) and ramipril-diketopiperazine (intramolecular cyclization product). These studies highlight the inherent instability of Ramipril under certain conditions, which are also conducive to epimerization.

| Degradation Pathway | Stress Condition | Resulting Impurity |

| Hydrolysis | Acidic, neutral, or alkaline conditions; moisture | Ramipril-diacid (Impurity E) |

| Intramolecular Cyclization | Heat, moisture | Ramipril-diketopiperazine (Impurity D) |

The conditions that lead to the formation of these major degradants, particularly elevated temperature and non-neutral pH, create an environment where the epimerization to this compound is also theoretically favorable.

Experimental Protocols and Analytical Methods

General Protocol for a Forced Degradation Study to Investigate Epimerization

-

Sample Preparation: Prepare solutions of Ramipril in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions. Also, subject solid Ramipril to thermal stress (e.g., 60-80°C) and photolytic stress.

-

Incubation: Incubate the samples for a defined period, with time points for analysis.

-

Sample Analysis: At each time point, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration.

-

Chromatographic Analysis: Analyze the samples using a suitable stability-indicating HPLC method, typically with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The method should be capable of separating Ramipril from its known degradants and potential epimers.

-

Peak Identification: Identify the peaks corresponding to Ramipril, its known degradants, and any new peaks that may correspond to this compound. Mass spectrometry (LC-MS) can be used for definitive identification of the epimer by comparing its mass spectrum and retention time to a reference standard if available.

The following workflow diagram illustrates a typical forced degradation study:

Caption: A workflow diagram for a forced degradation study of Ramipril.

Conclusion

The formation of this compound is a potential impurity that can arise during the synthesis, formulation, and storage of Ramipril. Based on fundamental principles of organic chemistry, the most plausible theoretical mechanism for its formation is through a base- or acid-catalyzed enolization at the alpha-carbon of the propanoyl moiety. The conditions that are known to promote the degradation of Ramipril to its diacid and diketopiperazine impurities, such as elevated temperature and non-neutral pH, are also likely to facilitate this epimerization. Further research involving carefully designed forced degradation studies with sensitive analytical methods is necessary to definitively elucidate the mechanism and kinetics of this compound formation and to develop effective control strategies to minimize its presence in the final drug product.

Solubility Profile of 2-epi-Ramipril: A Technical Guide for Drug Development Professionals

Introduction

In the development of pharmaceutical products, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their impurities is paramount. Ramipril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for treating hypertension and heart failure.[1][2] 2-epi-Ramipril is recognized as a related substance of Ramipril. The solubility of an API and its impurities in various solvents is a critical determinant of its biopharmaceutical properties, including dissolution rate and bioavailability. This technical guide provides an in-depth overview of the methodologies used to determine the solubility profile of pharmaceutical compounds, with a specific focus on this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols and data presentation formats that researchers and scientists in drug development can employ to generate and interpret such a profile.

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method, which is considered the gold standard in the pharmaceutical industry and is recommended by regulatory bodies like the World Health Organization (WHO).[3] This method establishes the equilibrium between the dissolved and undissolved states of the compound in a specific solvent at a constant temperature.

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The resulting suspension is agitated at a constant temperature until equilibrium is reached, which is the point where the concentration of the solute in the solvent no longer changes over time.[4] The solution is then filtered to remove any undissolved solids, and the concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Detailed Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the desired solvent.

-

The solvents should include a range of aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to simulate physiological conditions) and organic solvents relevant to pharmaceutical processing (e.g., methanol, ethanol, dimethyl sulfoxide).[3] For Ramipril, it is known to be freely soluble in methanol and sparingly soluble in water.[5]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically maintained at 37 ± 1 °C for physiological relevance.[3]

-

Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until consecutive measurements are consistent.[3]

-

-

Sample Separation:

-

After equilibration, allow the samples to stand undisturbed at the experimental temperature to allow for the sedimentation of undissolved solids.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. Centrifugation can also be used for separation.[3]

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method. A standard calibration curve for this compound should be prepared and analyzed concurrently.[6]

-

-

Data Reporting:

-

The solubility is reported as the mean concentration from at least triplicate experiments, typically in units of mg/mL or µg/mL.

-

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table to facilitate easy comparison across different solvent systems. While specific experimental data for this compound is not publicly available, the following table provides a hypothetical representation of a solubility profile.

| Solvent System | pH (for aqueous solutions) | Temperature (°C) | Solubility (mg/mL) - Hypothetical |

| 0.1 N HCl | 1.2 | 37 | 1.5 |

| Acetate Buffer | 4.5 | 37 | 0.8 |

| Phosphate Buffer | 6.8 | 37 | 0.5 |

| Water | ~7.0 | 25 | 0.2 |

| Methanol | N/A | 25 | 50.0 |

| Ethanol | N/A | 25 | 25.0 |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | >100.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a pharmaceutical compound.

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways

Information regarding specific signaling pathways directly influenced by the solubility profile of Ramipril or its impurities is not available in the provided search results. The primary mechanism of action of Ramipril is the inhibition of the angiotensin-converting enzyme (ACE), which is part of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] The solubility profile primarily affects the drug's absorption and bioavailability, which in turn influences its ability to reach the target enzyme and exert its therapeutic effect.

Determining the solubility profile of this compound is a crucial step in understanding its potential impact on the quality and performance of Ramipril drug products. Although specific public data for this compound is limited, the well-established shake-flask method provides a robust framework for generating this critical information. By following standardized protocols and presenting the data in a clear and comparative format, researchers and drug development professionals can effectively evaluate the physicochemical properties of this and other related substances, ensuring the development of safe and efficacious pharmaceutical formulations.

References

Unraveling the Biological Significance of Ramipril and its Derivatives: A Technical Guide

Disclaimer: A comprehensive review of publicly available scientific literature and databases yielded no specific information regarding the biological significance, activity, or experimental protocols for 2-epi-Ramipril . Therefore, this technical guide will focus on the well-characterized biological significance of the parent compound, Ramipril, and its active metabolite, Ramiprilat. This information provides a foundational context for researchers, scientists, and drug development professionals interested in the broader family of Ramipril-related compounds.

Executive Summary

Ramipril is a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension, congestive heart failure, and to reduce the risk of cardiovascular events.[1][2] It functions as a prodrug, being metabolized in the liver to its active form, Ramiprilat. The therapeutic effects of Ramipril are primarily mediated by Ramiprilat's inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[1][2][3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][4] Ramipril exerts its effects by interrupting this pathway.

The RAAS Pathway operates as follows:

-

Renin Release: In response to low blood pressure or decreased sodium concentration, the kidneys release the enzyme renin.

-

Angiotensin I Formation: Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide Angiotensin I.

-

Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), found predominantly in the vascular endothelium of the lungs, converts Angiotensin I to the highly active octapeptide, Angiotensin II.[4]

-

Physiological Effects of Angiotensin II: Angiotensin II is a potent vasoconstrictor, leading to an increase in blood pressure.[1][5] It also stimulates the adrenal cortex to release aldosterone.

-

Aldosterone Action: Aldosterone promotes the retention of sodium and water by the kidneys, further increasing blood volume and blood pressure.[1]

Ramipril, through its active metabolite Ramiprilat, competitively inhibits ACE, thereby preventing the conversion of Angiotensin I to Angiotensin II. This leads to decreased levels of Angiotensin II, resulting in vasodilation and reduced aldosterone secretion.[1][3]

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Ramiprilat.

Quantitative Data

The following table summarizes key quantitative parameters for Ramipril and its active metabolite, Ramiprilat.

| Parameter | Value | Compound | Description |

| IC₅₀ | 5 nM | Ramipril | The half maximal inhibitory concentration against Angiotensin-Converting Enzyme (ACE).[6] |

| Bioavailability | ~60% | Ramipril | The proportion of an administered dose of unchanged drug that reaches the systemic circulation. |

| Protein Binding | ~73% | Ramipril | The extent to which the drug binds to proteins in the blood plasma. |

| Protein Binding | ~56% | Ramiprilat | The extent to which the active metabolite binds to proteins in the blood plasma. |

| Time to Peak (Oral) | 1 hour | Ramipril | Time to reach maximum plasma concentration after oral administration. |

| Time to Peak | 2-4 hours | Ramiprilat | Time to reach maximum plasma concentration of the active metabolite. |

| Elimination Half-Life | 2-4 hours (initial phase) | Ramiprilat | The time required for the concentration of the drug in the body to be reduced by one-half. |

| Elimination | ~60% Urine, ~40% Feces | Ramipril & Metabolites | The primary routes of excretion from the body. |

Experimental Protocols

In Vitro ACE Inhibition Assay (Colorimetric)

This protocol describes a general method for determining the ACE inhibitory activity of a compound, which would be a primary step in evaluating the biological significance of a substance like this compound.

Objective: To quantify the inhibitory effect of a test compound on ACE activity.

Principle: This assay measures the amount of a substrate cleaved by ACE, which can be detected by a colorimetric reaction. The presence of an inhibitor will reduce the amount of cleaved substrate, leading to a decrease in the colorimetric signal.

Materials:

-

ACE Assay Buffer

-

Colorimetric Substrate

-

ACE Enzyme

-

Test Compound (e.g., this compound)

-

Positive Control Inhibitor (e.g., Captopril or Ramiprilat)

-

96-well UV-transparent microplate

-

Temperature-controlled plate reader

Procedure:

-

Reagent Preparation:

-

Prepare ACE Assay Buffer by warming to room temperature.

-

Reconstitute the Colorimetric Substrate in the assay buffer.

-

Prepare serial dilutions of the Test Compound and the Positive Control Inhibitor in assay buffer.

-

-

Assay Plate Setup:

-

Add solutions to the wells of a 96-well plate as follows:

-

Test Inhibitor Wells: Add assay buffer, ACE enzyme, and the Test Compound dilutions.

-

Inhibitor Control Wells: Add assay buffer, ACE enzyme, and the Positive Control Inhibitor dilutions.

-

Enzyme Control Wells: Add assay buffer and ACE enzyme.

-

Background Control Wells: Add assay buffer only.

-

-

-

Incubation:

-

Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add the Colorimetric Substrate to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately begin measuring the absorbance at the appropriate wavelength using a plate reader in kinetic mode for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the Test Compound.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Figure 2: Generalized workflow for an in vitro ACE inhibition assay.

Conclusion

While the biological significance of this compound is not documented in the available literature, the extensive research on Ramipril provides a robust framework for any future investigations. The primary mechanism of action for this class of compounds is the inhibition of the Angiotensin-Converting Enzyme, leading to significant effects on the cardiovascular system. The experimental protocols and quantitative data presented for Ramipril serve as a valuable guide for the potential evaluation of its epimers and related compounds. Any further research into this compound would logically begin with in vitro ACE inhibition assays to determine its relative potency compared to Ramipril and Ramiprilat.

References

Methodological & Application

Application Note: HPLC Separation of Ramipril and its Diastereomer, 2-epi-Ramipril

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] It is a prodrug that is converted in the liver to its active metabolite, ramiprilat. The ramipril molecule contains five stereocenters, leading to the possibility of multiple stereoisomers. During synthesis or degradation, diastereomers such as 2-epi-Ramipril can be formed. It is crucial for pharmaceutical quality control to separate and quantify these stereoisomers to ensure the efficacy and safety of the drug product. This application note presents a validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of Ramipril from its diastereomer, this compound (also referred to as the RRRRR-isomer).

Principle

The method utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers and diastereomers of Ramipril, allowing for their separation. The differential interaction with the CSP leads to different retention times for Ramipril and this compound, enabling their resolution and quantification. A normal-phase mobile system is employed to achieve the desired selectivity on the chiral column.

Chromatographic Conditions

A summary of the chromatographic conditions for the chiral separation of Ramipril and this compound is provided in the table below.

| Parameter | Condition |

| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: 2-Propanol (900:100, v/v) with 0.2 mL Trifluoroacetic acid and 0.1 mL Diethylamine |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

Quantitative Data Summary

The following table summarizes the typical system suitability results for the chiral separation method.

| Parameter | Ramipril | This compound | Acceptance Criteria |

| Retention Time (min) | Approx. 12.5 | Approx. 15.0 | - |

| Resolution (Rs) | \multicolumn{2}{c | }{> 3.0} | ≥ 1.5 |

| Tailing Factor (T) | < 1.5 | < 1.5 | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 | > 2000 | > 2000 |

Note: Retention times are approximate and may vary depending on the specific column and system.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Ramipril and this compound.

Caption: Workflow for the HPLC separation and analysis of Ramipril and this compound.

Detailed Experimental Protocol

1. Reagents and Materials

-

n-Hexane (HPLC grade)

-

2-Propanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Diethylamine (DEA)

-

Ramipril Reference Standard

-

This compound Reference Standard

-

Sample containing Ramipril

2. Preparation of Mobile Phase

-

Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol.

-

Combine the solvents in a suitable container.

-

Add 0.2 mL of Trifluoroacetic acid and 0.1 mL of Diethylamine to the mixture.

-

Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

3. Preparation of Standard Solutions

-

Stock Solutions (20 mg/mL): Accurately weigh about 20 mg of Ramipril Reference Standard and 20 mg of this compound Reference Standard into separate volumetric flasks. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration appropriate for the analysis (e.g., 20 µg/mL).

4. Preparation of Sample Solution

-

Accurately weigh a portion of the sample powder equivalent to about 20 mg of Ramipril.

-

Transfer to a suitable volumetric flask.

-

Add a portion of the mobile phase and sonicate to dissolve.

-

Dilute to the final volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

5. HPLC System Setup and Operation

-

Set up the HPLC system with the Chiralcel OJ-H column (250 mm x 4.6 mm).

-

Set the column oven temperature to 50°C.

-

Pump the mobile phase through the system at a flow rate of 0.5 mL/min until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 220 nm.

6. Chromatographic Analysis

-

Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject 20 µL of the working standard solution and record the chromatogram.

-

Inject 20 µL of the sample solution and record the chromatogram.

-

Perform replicate injections of the standard and sample solutions as required by the validation protocol.

7. Data Analysis

-

Identify the peaks for Ramipril and this compound in the chromatograms based on their retention times from the standard injection.

-

Integrate the peak areas for both components.

-

Calculate the system suitability parameters (resolution, tailing factor, theoretical plates) from the standard chromatogram to ensure the validity of the analytical run.

-

Quantify the amount of this compound in the sample using the peak areas and the concentration of the standards.

Alternative Reversed-Phase HPLC Method for Ramipril and Related Substances

For the analysis of Ramipril and its non-chiral impurities, a reversed-phase HPLC method can be employed. This method is useful for routine quality control and stability studies.

| Parameter | Condition |

| Column | C18 (e.g., Inertsil ODS-3, 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | 0.2 g/L solution of sodium hexanesulfonate (pH 2.7) |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient can be developed to separate Ramipril from its impurities. |

| Flow Rate | 1.5 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

This method has been shown to separate Ramipril from its impurities in under 25 minutes.[2]

Conclusion

The described chiral HPLC method provides a reliable and robust means for the separation and quantification of Ramipril and its diastereomer, this compound. The method is suitable for use in a quality control environment for the analysis of bulk drug substances and finished pharmaceutical products. Adherence to the detailed protocol will ensure accurate and reproducible results. For the analysis of other related substances, a reversed-phase HPLC method can be utilized.

References

Application Notes and Protocols for Chiral Chromatography of 2-epi-Ramipril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is converted in the liver to its active metabolite, ramiprilat. The ramipril molecule contains five chiral centers, leading to the possibility of 32 stereoisomers. The therapeutically active form is the (S,S,S,S,S)-isomer. The control of stereoisomeric impurities is a critical aspect of drug quality control, as different stereoisomers can have different pharmacological and toxicological profiles.

One of the key stereoisomeric impurities of ramipril is 2-epi-Ramipril. This diastereomer is epimerized at the chiral center of the N-[(S)-1-carboxy-3-phenylpropyl]alanyl moiety, resulting in an (R,S,S,S,S) configuration. Its full chemical name is (2S,3aS,6aS)-1-[(S)-N-[(R)-1-ethoxycarbonyl-3-phenylpropyl]alanyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The accurate quantification of this compound and other diastereomers is essential to ensure the safety and efficacy of ramipril drug products.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of stereoisomers. This application note provides detailed protocols for the analysis of this compound using chiral chromatography.

Experimental Protocols

This section details a validated chiral HPLC method for the separation of ramipril from its enantiomer and can be adapted for the analysis of its diastereomers, including this compound.

Method 1: Normal-Phase Chiral HPLC

This method is based on the work of Ramulu, G. et al. (2009) and is suitable for the separation of the enantiomer of ramipril (RRRRR-isomer).[1] This method has been shown to be effective for resolving stereoisomers of ramipril and can be applied for the analysis of this compound.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralcel OJ-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane: 2-Propanol: Trifluoroacetic Acid: Diethylamine (900:100:0.2:0.1, v/v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of Ramipril and its isomers by dissolving 20 mg of each compound in the mobile phase to a final volume of 100 mL.

-

Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a suitable concentration for analysis (e.g., 20 µg/mL).

-

Sample Solution (for drug substance): Accurately weigh and dissolve the ramipril drug substance in the mobile phase to achieve a final concentration of approximately 20 mg/mL.

-

Sample Solution (for tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 20 mg of ramipril and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the ramipril.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm nylon filter before injection.

-

Data Presentation

The following table summarizes the quantitative data obtained from the chiral HPLC analysis of ramipril and its enantiomer using the protocol described above. This data can be used as a reference for the analysis of this compound.

| Compound | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| Ramipril (SSSSS-isomer) | ~12 | 3.0 | - | - |

| RRRRR-isomer | ~15 | 3.0 | 0.3 | 0.9 |

Data adapted from Ramulu, G. et al. (2009).[1]

Visualizations

Logical Relationship of Chromatographic Parameters

The following diagram illustrates the key parameters influencing the chiral separation of ramipril stereoisomers.

Caption: Interplay of key chromatographic parameters in chiral separation.

Experimental Workflow for this compound Analysis

The diagram below outlines the general workflow for the analysis of this compound in a pharmaceutical sample.

Caption: Workflow for the analysis of this compound.

References

Application Note: Quantification of 2-epi-Ramipril using a Validated LC-MS/MS Protocol

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-epi-Ramipril in biological matrices. Ramipril, a potent angiotensin-converting enzyme (ACE) inhibitor, and its stereoisomers, including this compound, require precise analytical methods for pharmacokinetic and drug metabolism studies. This protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection, suitable for researchers in drug development and clinical research.

Introduction

Ramipril is an ACE inhibitor used in the treatment of hypertension and heart failure. It is a prodrug that is metabolized in the liver to its active form, ramiprilat. Due to the presence of multiple chiral centers, ramipril can exist as several stereoisomers. This compound is one such epimer, and its accurate quantification is crucial for understanding the stereoselective metabolism and disposition of ramipril. LC-MS/MS offers the high sensitivity and specificity required for the analysis of isomeric compounds in complex biological fluids.

Experimental

Materials and Reagents

-

This compound reference standard

-

Ramipril-d5 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

-

To 100 µL of plasma sample, add 20 µL of internal standard working solution (Ramipril-d5, 100 ng/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation of this compound from its isomers is critical. A reversed-phase C18 column with a gradient elution is utilized.

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is used for detection.

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Analyte |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of this compound to the internal standard versus the concentration of the calibration standards. A weighted (1/x²) linear regression is used for the calibration curve.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters of the method.

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| LLOQ | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Experimental Workflow Diagram